molecular formula C8H7NO B078594 6-Methylbenzoxazole CAS No. 10531-80-3

6-Methylbenzoxazole

Cat. No. B078594
M. Wt: 133.15 g/mol
InChI Key: SZWNDAUMBWLYOQ-UHFFFAOYSA-N
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Patent
US08148380B2

Procedure details

A 50 ml flask was charged with 6-amino-m-cresol (2 g, 16.24 mmole), 20 ml toluene and 5.4 ml triethyl orthoformate. The reaction mixture was refluxed for 2 hours. The mixture was concentrated down to about 2.3 g crude. Purification by silicagel column chromatography using 20% EtOAc/hexane provided 1.45 g brown oil (69% yield) that solidified in the freezer.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8].[CH:10](OCC)(OCC)OCC>C1(C)C=CC=CC=1>[CH3:9][C:5]1[CH:4]=[CH:3][C:2]2[N:1]=[CH:10][O:8][C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated down to about 2.3 g crude
CUSTOM
Type
CUSTOM
Details
Purification by silicagel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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